molecular formula C8H16O2 B8723984 3-(Hydroxymethyl)-heptan-4-one CAS No. 27970-80-5

3-(Hydroxymethyl)-heptan-4-one

Cat. No. B8723984
Key on ui cas rn: 27970-80-5
M. Wt: 144.21 g/mol
InChI Key: ITUPVOZAYWZFTF-UHFFFAOYSA-N
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Patent
US08017793B2

Procedure details

Into 5.90 g of 35% hydrogen peroxide solution (60.0 mmol), 720 mg of disodium phosphate dodecahydrate (2.0 mmol) and 165 mg of sodium tungstate dihydrate (0.5 mmol) were dissolved to prepare a mixed reagent (pH 6.5). After 7.3 g of 2-ethyl-1,3-hexanediol (50.0 mmol) was dissolved into 100 mL of N,N-dimethylacetamide, the resultant was heated to 90° C., and the above mixed reagent was added. After the reaction was continued at 90° C. for four hours, 100 mL of toluene and 100 g of 10% brine were added for liquid separation. The aqueous layer was extracted three times with 100 mL of toluene, and all the organic layers were combined and concentrated under reduced pressure. The concentrated liquid was separated and purified by silica gel chromatography (developing solvent hexane:ethyl acetate=3:2) to obtain oily 2-ethyl-1-hydroxy-3-hexanone. The yield was 5.33 g (73%).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
disodium phosphate dodecahydrate
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
catalyst
Reaction Step One
[Compound]
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OO.O.O.O.O.O.O.O.O.O.O.O.O.P(O)([O-])([O-])=O.[Na+].[Na+].[CH2:22]([CH:24]([CH:27]([OH:31])[CH2:28][CH2:29][CH3:30])[CH2:25][OH:26])[CH3:23].CN(C)C(=O)C>[Cl-].[Na+].O.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[CH2:22]([CH:24]([C:27](=[O:31])[CH2:28][CH2:29][CH3:30])[CH2:25][OH:26])[CH3:23] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,18.19.20,21.22.23.24.25|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
OO
Name
disodium phosphate dodecahydrate
Quantity
720 mg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Quantity
165 mg
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)C(CO)C(CCC)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Four
Name
brine
Quantity
100 g
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the above mixed reagent was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with 100 mL of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated liquid was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (developing solvent hexane:ethyl acetate=3:2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C(CO)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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